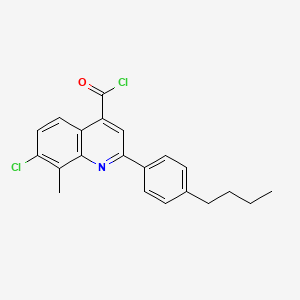

2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride

CAS No.: 1160256-30-3

Cat. No.: VC2551684

Molecular Formula: C21H19Cl2NO

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160256-30-3 |

|---|---|

| Molecular Formula | C21H19Cl2NO |

| Molecular Weight | 372.3 g/mol |

| IUPAC Name | 2-(4-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C21H19Cl2NO/c1-3-4-5-14-6-8-15(9-7-14)19-12-17(21(23)25)16-10-11-18(22)13(2)20(16)24-19/h6-12H,3-5H2,1-2H3 |

| Standard InChI Key | XMODLJONGCHBBG-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl |

| Canonical SMILES | CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl |

Introduction

Structural Characteristics and Identification

2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a quinoline derivative characterized by a bicyclic aromatic structure containing nitrogen. The compound features a butylphenyl group at position 2, chlorine at position 7, a methyl group at position 8, and a carbonyl chloride functional group at position 4 of the quinoline core. This specific arrangement of functional groups contributes to its distinctive chemical behavior.

Chemical Identifiers

The compound can be identified through various chemical identifiers as presented in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 1160256-30-3 |

| Molecular Formula | C₂₁H₁₉Cl₂NO |

| IUPAC Name | 2-(4-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride |

| MDL Number | MFCD03422868 |

| SMILES Code | O=C(Cl)C1=CC(C2=CC=C(CCCC)C=C2)=NC3=C(C)C(Cl)=CC=C13 |

| InChI | InChI=1S/C21H19Cl2NO/c1-3-4-5-14-6-8-15(9-7-14)19-12-17(21(23)25)16-10-11-18(22)13(2)20(16)24-19/h6-12H,3-5H2,1-2H3 |

| InChI Key | XMODLJONGCHBBG-UHFFFAOYSA-N |

These chemical identifiers provide unique ways to precisely identify and reference the compound across different chemical databases and literature sources .

Structural Elements

The structure of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride comprises several key elements:

-

Quinoline core: A bicyclic aromatic compound containing a benzene ring fused with a pyridine ring, providing the basic nitrogen-containing heterocyclic structure

-

Butylphenyl group: A phenyl ring substituted with a 4-carbon butyl chain at position 2 of the quinoline

-

Chloro substituent: A chlorine atom at position 7 of the quinoline core

-

Methyl group: A methyl substituent at position 8 of the quinoline core

-

Carbonyl chloride group: An acyl chloride functional group at position 4, a highly reactive moiety capable of acylation reactions

The integration of these structural elements results in a molecule with distinctive chemical reactivity patterns, particularly due to the presence of the carbonyl chloride functional group .

Physicochemical Properties

The physical and chemical properties of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride determine its behavior in different environments and its potential for various applications. These properties are essential for understanding its chemical reactivity, stability, and handling requirements.

Physical Properties

Table 2 summarizes the key physical properties of the compound:

| Property | Value |

|---|---|

| Molecular Weight | 372.29 g/mol |

| Physical State | Solid at standard conditions |

| Color | Not specified in available data |

| Solubility | Likely soluble in organic solvents due to lipophilicity |

| LogP (predicted) | Moderate to high (lipophilic) |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

The compound's molecular weight of 372.29 g/mol places it in the medium range for organic compounds. Its structure, featuring several aromatic rings and aliphatic components, suggests moderate to high lipophilicity, which would influence its solubility profile and potential for membrane permeation .

Chemical Reactivity

The carbonyl chloride (acyl chloride) functional group is a highly reactive center within the molecule, making it particularly susceptible to nucleophilic attack. This reactivity profile has important implications for its chemical behavior:

-

The compound can readily participate in acylation reactions with nucleophiles such as alcohols, amines, and thiols

-

In the presence of water, it can undergo hydrolysis to form the corresponding carboxylic acid

-

The quinoline nitrogen provides a basic site that can interact with acids or serve as a ligand for metal coordination

-

The aromatic system allows for potential π-π interactions with other aromatic systems

These reactivity patterns make the compound valuable as a potential intermediate in organic synthesis pathways, particularly for the preparation of more complex quinoline derivatives .

Synthesis and Preparation

The synthesis of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride typically involves multi-step synthetic pathways. While the search results don't provide specific synthetic routes for this exact compound, related quinoline derivatives are often synthesized through established methodologies.

Applications and Research Significance

2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride has potential applications across multiple fields, primarily owing to its reactive functional group and structural features.

Synthetic Intermediates

The carbonyl chloride functional group makes this compound an excellent synthetic intermediate for the preparation of:

-

Amides, through reaction with amines

-

Esters, through reaction with alcohols

-

Thioesters, through reaction with thiols

-

Various quinoline derivatives with potential biological activities

This versatility in chemical transformations positions the compound as a valuable building block in medicinal chemistry and materials science .

Structure-Activity Relationships and Related Compounds

Understanding the relationship between 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride and structurally similar compounds provides insight into how specific structural modifications might affect chemical and potentially biological properties.

Butyl Chain Variants

The search results reveal several structural analogs that differ in the nature of the butyl chain attached to the phenyl ring:

| Compound | CAS Number | Distinguishing Feature |

|---|---|---|

| 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | 1160256-30-3 | Linear butyl chain |

| 2-(4-sec-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | 1160256-23-4 | Secondary butyl chain |

| 2-(4-tert-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | 1160256-17-6 | Tertiary butyl chain |

These variations in the butyl group configuration (linear, secondary, or tertiary) affect the three-dimensional structure of the molecule, potentially influencing its physical properties, binding characteristics, and biological activities .

Other Structural Analogs

Additional structural variations mentioned in the search results include:

-

2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride: Features a bromo substituent instead of the butyl group

-

Various quinoline derivatives with different substitution patterns on the quinoline core

These structural analogs demonstrate the versatility of the quinoline scaffold and the potential for developing compounds with tailored properties through systematic structural modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume